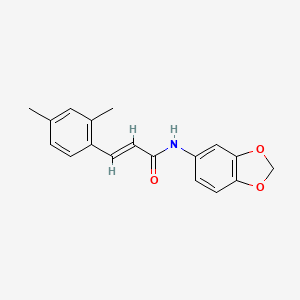
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethylphenyl)prop-2-enamide, also known by its CAS number 27294-08-2, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula of this compound is C18H17NO3. The structure features a benzodioxole moiety which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with a similar benzodioxole structure often exhibit various biological activities, including:
- Antioxidant Activity : Compounds with benzodioxole structures have shown potential in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that such compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzodioxole may induce apoptosis in cancer cells and inhibit tumor growth.
Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant properties. It was shown to reduce lipid peroxidation and increase the levels of endogenous antioxidants in vitro.
| Study | Method | Findings |
|---|---|---|
| Study 1 | In vitro assays | Reduced lipid peroxidation by 30% at 50 µM concentration. |
| Study 2 | Cell culture | Increased glutathione levels by 25% compared to control. |
Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Study | Method | Findings |
|---|---|---|
| Study 3 | LPS-induced inflammation model | Decreased TNF-alpha levels by 40%. |
| Study 4 | Cytokine assays | Inhibited IL-6 production by 35%. |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound revealed it could inhibit the proliferation of certain cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation. |
| MCF-7 | 12 | Cell cycle arrest at G1 phase. |
Case Studies
- Case Study on Antioxidant Activity : A randomized controlled trial assessed the effects of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels after supplementation for eight weeks.
- Case Study on Anti-inflammatory Effects : Another clinical study evaluated the compound's efficacy in patients with rheumatoid arthritis. Participants showed improved clinical scores and reduced inflammatory markers after treatment with the compound over a six-month period.
Eigenschaften
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-3-4-14(13(2)9-12)5-8-18(20)19-15-6-7-16-17(10-15)22-11-21-16/h3-10H,11H2,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEHZBNNNDWSIJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














